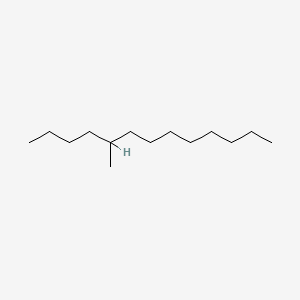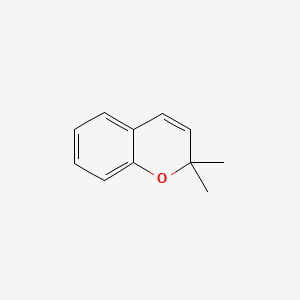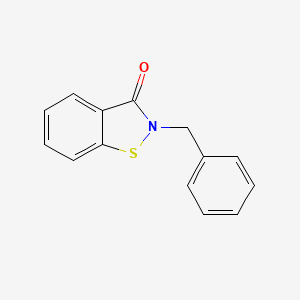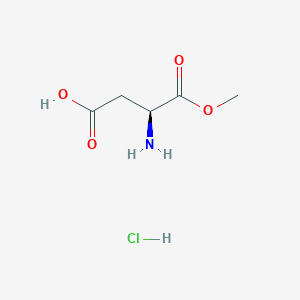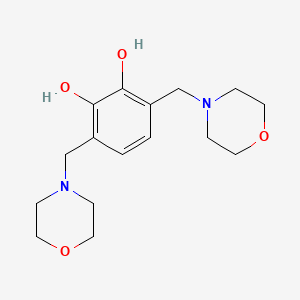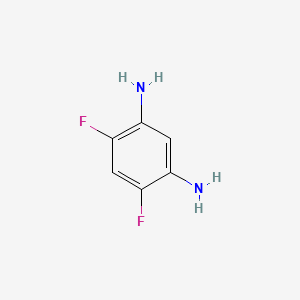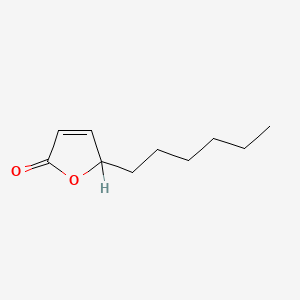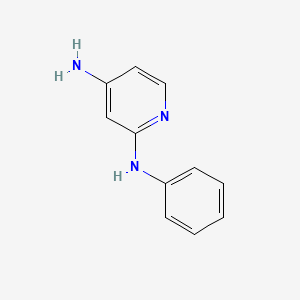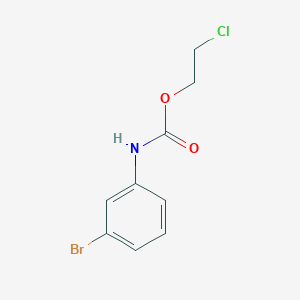![molecular formula C16H14N2O3 B3050396 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid CAS No. 256453-94-8](/img/structure/B3050396.png)
2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid
Übersicht
Beschreibung
2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid, also known as TOFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TOFA is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Wissenschaftliche Forschungsanwendungen
2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid has been extensively studied for its potential applications in various fields, including cancer research, metabolic disorders, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by blocking fatty acid synthesis. In metabolic disorders, this compound has been shown to improve insulin sensitivity and reduce lipid accumulation in the liver. In immunology, this compound has been shown to modulate the immune response by inhibiting the activation of T cells.
Wirkmechanismus
2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid exerts its effects by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis. By inhibiting ACC, this compound reduces the production of fatty acids, which are essential for the growth and proliferation of cancer cells. Additionally, this compound has been shown to improve insulin sensitivity by reducing the accumulation of lipids in the liver.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits fatty acid synthesis, leading to decreased cell proliferation and increased cell death. In metabolic disorders, this compound improves insulin sensitivity and reduces lipid accumulation in the liver. In immunology, this compound modulates the immune response by inhibiting the activation of T cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid has several advantages for lab experiments, including its simple synthesis method, high purity, and low toxicity. However, this compound also has some limitations, including its low solubility in water and its potential to inhibit the growth of non-cancer cells.
Zukünftige Richtungen
There are several future directions for 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid research, including its potential applications in combination therapy for cancer, its role in regulating the immune response, and its potential as a treatment for metabolic disorders. Additionally, further research is needed to optimize the synthesis method and improve the solubility of this compound in water.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound inhibits fatty acid synthesis by inhibiting the enzyme ACC, leading to decreased cell proliferation and increased cell death. This compound has several advantages for lab experiments, including its simple synthesis method, high purity, and low toxicity. However, further research is needed to optimize the synthesis method and improve the solubility of this compound in water.
Eigenschaften
IUPAC Name |
2-[2-(2-methylanilino)-1,3-benzoxazol-6-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-10-4-2-3-5-12(10)17-16-18-13-7-6-11(9-15(19)20)8-14(13)21-16/h2-8H,9H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHBVRZVXNLWKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC3=C(O2)C=C(C=C3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634610 | |
| Record name | [2-(2-Methylanilino)-1,3-benzoxazol-6-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
256453-94-8 | |
| Record name | [2-(2-Methylanilino)-1,3-benzoxazol-6-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Benzyl(methyl)amino]benzoic acid](/img/structure/B3050317.png)
